![molecular formula C11H11BrN2OS B3096195 6-甲氧基-3-(丙-2-炔-1-基)苯并[d]噻唑-2(3H)-亚胺氢溴酸盐 CAS No. 127346-14-9](/img/structure/B3096195.png)
6-甲氧基-3-(丙-2-炔-1-基)苯并[d]噻唑-2(3H)-亚胺氢溴酸盐
描述
6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide, also known as MTIM, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. MTIM is a heterocyclic compound that contains a benzothiazole ring and an imine functional group. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
科学研究应用
苯并噻唑衍生物在药物化学中的应用
苯并噻唑衍生物以其广泛的生物活性而闻名,使其在药物化学中具有重要意义。苯并噻唑环的独特结构通常存在于天然和合成的生物活性分子中,具有多种药理活性。这些活性包括抗病毒、抗菌、抗过敏、抗糖尿病、抗肿瘤、抗炎、驱虫和抗癌特性。苯并噻唑的结构多功能性允许开发具有增强活性且毒性较低的化合物,表明其在设计新的治疗剂中具有关键作用 (Bhat 和 Belagali,2020).
在有机污染物处理中的应用
在环境科学中,人们已经探索了将酶与氧化还原介质结合用于处理废水中的有机污染物。某些氧化还原介质可以通过漆酶和过氧化物酶等酶显着提高顽固性化合物的降解效率。这些发现表明苯并噻唑衍生物由于其氧化还原活性而在污染水酶促修复中的潜在应用,突出了环境清理的跨学科方法 (Husain 和 Husain,2007).
抗氧化剂和抗炎剂
对新的抗氧化剂和抗炎剂的探索导致了苯并稠合噻唑衍生物的研究。这些化合物显示出有希望的体外抗氧化和抗炎活性,表明它们作为治疗剂的潜力。该研究强调了苯并噻唑支架在开发炎症性疾病和氧化应激相关疾病的替代疗法中的重要性 (Raut 等,2020).
属性
IUPAC Name |
6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-imine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS.BrH/c1-3-6-13-9-5-4-8(14-2)7-10(9)15-11(13)12;/h1,4-5,7,12H,6H2,2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPVKYHIQHXEAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=N)S2)CC#C.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Amino-3,3-dimethyl-1-[1-phenylethyl]-pyrrolidin-2-one](/img/structure/B3096118.png)
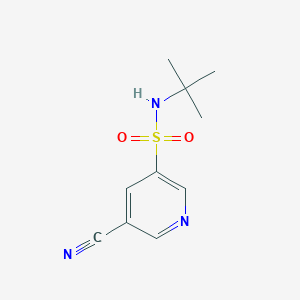
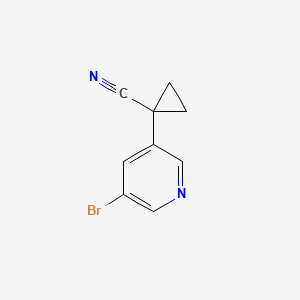
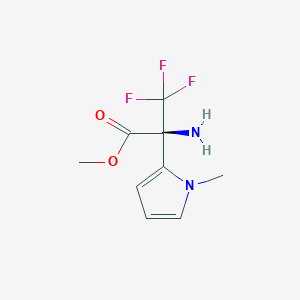
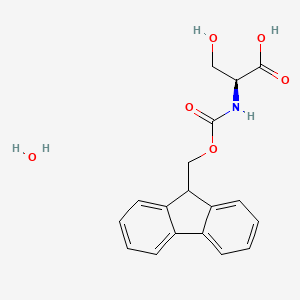
![Racemic-(1S,3S,4R,5R)-2-Tert-Butyl 3-Ethyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B3096161.png)

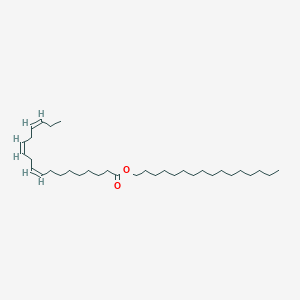

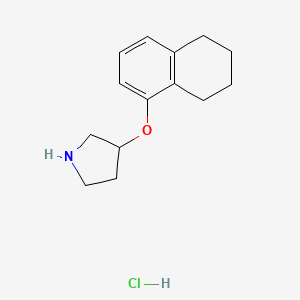
![5-[(3,5-Dibromo-4-hydroxyphenyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B3096206.png)


![1,2,4-Triazolo[4,3-b]pyridazine-7-carboxylic acid ethyl ester](/img/structure/B3096233.png)